2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule with notable biological activities. This article focuses on its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.
Molecular Characteristics
The molecular formula of the compound is C22H24N2O5S, with a molecular weight of approximately 428.5 g/mol. The structure includes a pyrrolidine ring, a benzo[d]thiazole moiety, and a pyridine group, which contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds containing the 2,5-dioxopyrrolidine structure exhibit significant antimicrobial activity. For instance, research published in the Egyptian Journal of Chemistry highlighted that synthesized derivatives showed promising inhibitory effects against various bacterial and fungal strains .
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
C. albicans | 18 | 100 |
Cytotoxicity and Anticancer Activity
The compound also exhibits cytotoxic properties against various cancer cell lines. A comparative study indicated that derivatives of benzothiazole showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
Case Study: Anticancer Activity
In vitro studies assessed the efficacy of the compound against breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines. The results showed:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 28 |
SK-Hep-1 | 32 |
NUGC-3 | 30 |
These findings suggest that the compound may act as a potential lead for developing new anticancer agents.
The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, the inhibition of the Aβ-binding alcohol dehydrogenase (ABAD) interaction has been linked to neuroprotective effects in Alzheimer's disease models .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-14-5-6-16-15(10-14)22-20(29-16)24(11-13-4-2-3-9-21-13)19(27)12-23-17(25)7-8-18(23)26/h2-6,9-10H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLCUBFDPVWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.